molecular formula C12H11ClN2O2S B3046761 N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide CAS No. 1296172-32-1

N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide

Cat. No.: B3046761
CAS No.: 1296172-32-1
M. Wt: 282.75
InChI Key: MLENHBRKEROBDL-UHFFFAOYSA-N
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Description

N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and a 6-chloropyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 6-chloropyridin-3-amine with 2-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase the yield and purity of the product. The use of automated systems can also help in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine group under specific conditions using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea can be used in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of 2-methylbenzenesulfonic acid derivatives.

    Reduction: Formation of 2-methylbenzenesulfonamide derivatives.

Scientific Research Applications

N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues, further stabilizing the binding of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloropyridin-3-yl)-2-methylbenzenesulfonamide
  • N-(6-chloropyridin-3-yl)-2-methylbenzenesulfonamide
  • N-(6-chloropyridin-3-yl)-2-methylbenzenesulfonamide

Uniqueness

N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a chloropyridinyl group, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(6-chloropyridin-3-yl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-9-4-2-3-5-11(9)18(16,17)15-10-6-7-12(13)14-8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLENHBRKEROBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209518
Record name Benzenesulfonamide, N-(6-chloro-3-pyridinyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296172-32-1
Record name Benzenesulfonamide, N-(6-chloro-3-pyridinyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1296172-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(6-chloro-3-pyridinyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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